1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide is a chemical compound known for its versatility and potential applications in various fields of science and industry. This article delves into the intricate details of this compound, from its synthesis to its scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide involves a multi-step process. The primary route includes the reaction of piperidine-4-carboxamide with 2-chloroethyl methyl sulfone under basic conditions, followed by the introduction of the triazolo-pyridazinyl group through a nucleophilic substitution reaction. Detailed reaction conditions involve using solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity, often employing automated synthesizers and high-throughput screening techniques. The use of continuous flow reactors can enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized using agents like hydrogen peroxide.
Reduction: Undergoes reduction with agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Common reagents include:
Hydrogen peroxide for oxidation.
Lithium aluminum hydride for reduction.
Potassium carbonate for nucleophilic substitution. Reactions are typically carried out in solvents such as DMF or acetonitrile (ACN) under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced forms of the original compound, often modifying the functional groups attached to the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a starting material for the synthesis of more complex molecules due to its reactive functional groups.
Biology
Biologically, it serves as a probe in enzyme assays and studies involving protein-ligand interactions.
Medicine
Medicinal applications include its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry
In industry, the compound is utilized in the manufacture of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
1-(Methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide exerts its effects primarily by interacting with specific molecular targets, including enzymes and receptor proteins. Its mechanism of action involves binding to active sites, thereby modulating the activity of target molecules. Pathways involved in its action include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as:
1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)oxy)ethyl)piperidine-4-carboxamide
1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-5-yl)oxy)ethyl)piperidine-4-carboxamide
The uniqueness of 1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide lies in its specific triazolo-pyridazinyl substitution pattern, which imparts distinct reactivity and interaction profiles with biological targets.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-31(28,29)25-12-9-16(10-13-25)20(27)21-11-14-30-18-8-7-17-22-23-19(26(17)24-18)15-5-3-2-4-6-15/h2-8,16H,9-14H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPVXJYQKZURHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.